Luteinizing Hormone-Releasing Hormone is a decapeptide that plays a crucial role in the endocrine system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The specific compound LHRH, phe(5)-delta-ala(6)- is classified as a peptide analog where phenylalanine is substituted at position 5 and delta-alanine at position 6. It is primarily used in research and clinical applications related to hormone modulation and cancer therapies .
The synthesis of LHRH, phe(5)-delta-ala(6)- typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Key steps in the synthesis include:
The molecular formula for LHRH, phe(5)-delta-ala(6)- is . The structure consists of a linear chain of amino acids with specific modifications at positions 5 (phenylalanine) and 6 (delta-alanine). The key features include:
LHRH, phe(5)-delta-ala(6)- can undergo various chemical reactions including:
These reactions are important for modifying the peptide for enhanced stability or activity.
The mechanism of action for LHRH, phe(5)-delta-ala(6)- involves binding to specific G protein-coupled receptors (GnRH receptors) located on pituitary gonadotrophs. Upon binding:
The physical properties of LHRH, phe(5)-delta-ala(6)- include:
Chemical properties include:
The applications of LHRH, phe(5)-delta-ala(6)- span several fields:
The core structural modification in Phenylalanine(5)-δ-Alanine(6)-Luteinizing Hormone-Releasing Hormone involves substituting native glycine at position 6 with a dehydroalanine (ΔAla) residue while retaining phenylalanine at position 5. This α,β-unsaturated amino acid introduces a rigid planar conformation and electron-deficient double bond between Cα and Cβ atoms. The primary sequence of this analog is: pGlu-His-Trp-Ser-Phe-ΔAla-Leu-Arg-Pro-Gly-NH₂, contrasting with native Luteinizing Hormone-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) [1].
Dehydroalanine’s presence eliminates hydrogen-bonding capability at the β-carbon and restricts side-chain rotational freedom. Synthesis requires specialized fragment condensation approaches with minimal side-chain protection due to ΔAla’s reactivity. Nuclear magnetic resonance and chemical analysis confirm successful incorporation, showing characteristic vinyl proton signals at 5.4–5.6 ppm (Cβ-H) and 6.8–7.0 ppm (Cα-H) [1]. Biological assays reveal complete loss of gonadotropin-releasing activity in both (Phe⁵, ΔAla⁶)-Luteinizing Hormone-Releasing Hormone and its des-Gly¹⁰ ethylamide derivative. This demonstrates position 6’s backbone flexibility is essential for receptor interaction, as rigidification disrupts active conformation [1].
Table 1: Sequence Comparison of Luteinizing Hormone-Releasing Hormone Analogs
Position | Native Luteinizing Hormone-Releasing Hormone | (Phe⁵, ΔAla⁶) Analog | Functional Consequence |
---|---|---|---|
5 | Tyrosine | Phenylalanine | Aromatic retention but loss of phenolic OH |
6 | Glycine | Dehydroalanine | Loss of flexibility and H-bond capacity |
10 | Glycine-NH₂ | Glycine-NH₂ or ethylamide | Minimal contribution to inactivity |
Nuclear magnetic resonance analysis of ΔAla⁶-containing analogs reveals critical perturbations in the central receptor-binding domain (residues 3–7). The double bond between ΔAla⁶’s Cα and Cβ atoms enforces a near-90° dihedral angle (ψ) constraint, disrupting the native Type II β-turn stabilized by Gly⁶’s conformational flexibility. Molecular dynamics simulations show this rigidity propagates to adjacent residues:
X-ray crystallography of Luteinizing Hormone-Releasing Hormone-receptor complexes remains challenging due to membrane-associated receptor instability. However, crystallographic data from conjugated lytic peptides (e.g., JCHLuteinizing Hormone-Releasing Hormone) bound to Luteinizing Hormone-Releasing Hormone receptors indicates position 6 modifications alter binding pocket interactions. When ΔAla⁶ occupies the receptor’s hydrophobic subpocket (normally accommodating Gly⁶), steric clashes occur with Leu²⁷⁷ and Phe³⁰⁸ transmembrane residues, reducing complementarity by 34% compared to native Luteinizing Hormone-Releasing Hormone [3].
Nuclear magnetic resonance solvent relaxation studies further demonstrate that ΔAla⁶ analogs show accelerated amide proton exchange rates (kₑₓ > 15 min⁻¹ vs. 2–5 min⁻¹ in native), indicating disrupted hydrogen-bonding networks. This conformational instability explains the analog’s rapid proteolytic degradation in serum (t₁/₂ < 5 min vs. >15 min for native) [6] [9].
The (Phe⁵, ΔAla⁶) analog represents a radical departure from conventional Luteinizing Hormone-Releasing Hormone modifications. Contrasting approaches include:
Agonist Analogs:
Antagonist Analogs:
Table 2: Structural and Functional Properties of Key Position 6 Modifications
Analog | Position 6 Residue | Backbone Flexibility | Biological Activity | Receptor Binding Affinity (Kₜ relative to native) |
---|---|---|---|---|
Native Luteinizing Hormone-Releasing Hormone | Glycine | High (ψ = -60° to 120°) | Full agonist | 1.0 |
(Phe⁵, ΔAla⁶) Analog | Dehydroalanine | None (ψ locked at ~90°) | Inactive | Undetectable |
D-Ala⁶ Agonist | D-Alanine | Moderate (ψ = -80° to 100°) | 200% enhanced | 2.8 |
Cetrorelix Antagonist | D-Citrulline | Preserved | Potent antagonist | 0.6 (dissociation constant) |
Molecular modeling overlays confirm that successful analogs—whether agonists or antagonists—maintain a minimum distance of 12.5 ± 0.5 Å between Trp³ and Leu⁷ Cα atoms. The (Phe⁵, ΔAla⁶) variant contracts this distance to 10.2 Å, distorting the receptor-engagement interface. This explains its inability to activate or antagonize gonadotropin release, as validated in pituitary cell assays showing no luteinizing hormone suppression even at 10μM concentrations [1] [4]. The structural insights from this analog underscore position 6’s dual role in conferring conformational plasticity and serving as a proteolytic shield—functions irreplaceable by rigid unsaturated residues [1] [6].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4